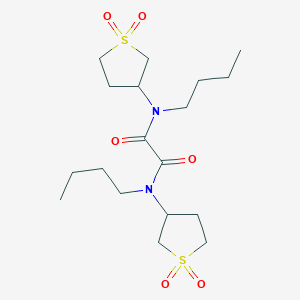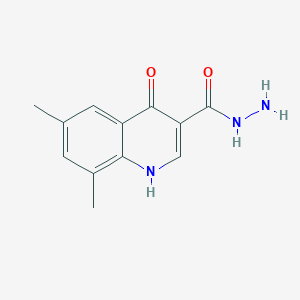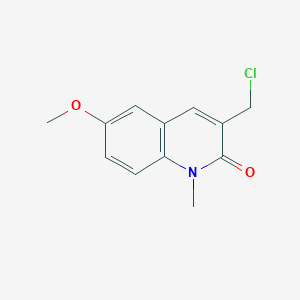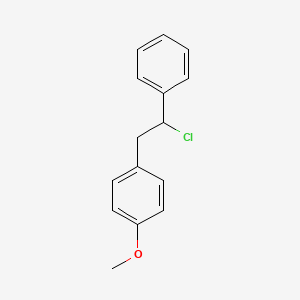
N,N'-dibutyl-N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide is a synthetic organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide typically involves the reaction of dibutylamine with a suitable precursor containing the 1,1-dioxidotetrahydrothiophen-3-yl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Di-2-butyl-1,4-phenylenediamine
- N,N’-bis(2-phenylphenyl)oxamide
Uniqueness
N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Eigenschaften
Molekularformel |
C18H32N2O6S2 |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
N,N'-dibutyl-N,N'-bis(1,1-dioxothiolan-3-yl)oxamide |
InChI |
InChI=1S/C18H32N2O6S2/c1-3-5-9-19(15-7-11-27(23,24)13-15)17(21)18(22)20(10-6-4-2)16-8-12-28(25,26)14-16/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
UUBHGILRKRMIGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C(=O)N(CCCC)C2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)
![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)



![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)





![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)

